Selective Product Formation in Carbonium Ion Rearrangements: 1-Methyl-cyclobutylamine vs. Cyclopropylmethyl Analogs
Treatment of 1-methylcyclobutylamine with nitrous acid yields exclusively 1-methylcyclobutanol, demonstrating high selectivity in carbonium ion rearrangements. In contrast, (1-methylcyclopropyl)-carbinylamine under identical conditions produces a mixture of products, and (β-methylallyl)-carbinylamine yields predominantly β-methylallylcarbinol with smaller amounts of 1-methylcyclobutanol and other products [1].
| Evidence Dimension | Product selectivity in nitrous acid deamination |
|---|---|
| Target Compound Data | 100% yield of 1-methylcyclobutanol |
| Comparator Or Baseline | (1-methylcyclopropyl)-carbinylamine: 100% 1-methylcyclobutanol; (β-methylallyl)-carbinylamine: predominantly β-methylallylcarbinol, with minor 1-methylcyclobutanol and other products |
| Quantified Difference | 1-methylcyclobutylamine provides exclusively the cyclobutanol product, whereas the allylic analog produces a complex mixture. |
| Conditions | Reaction with aqueous nitrous acid |
Why This Matters
For synthetic chemists requiring a predictable and high-yielding route to 1-methylcyclobutanol derivatives, 1-methylcyclobutylamine offers unambiguous selectivity, eliminating purification challenges associated with product mixtures.
- [1] Cox EF, Caserio MC, Silver MS, Roberts JD. Small-Ring Compounds. XXXIV. Carbonium Ion Reactions of 1-Methylcyclobutyl, (1-Methylcyclopropyl)-carbinyl and (β-Methylallyl)-carbinyl Derivatives. J Am Chem Soc. 1961;83(12):2719-2724. View Source
